3-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide 3-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15710329
InChI: InChI=1S/C22H16N2O3/c25-20-10-9-14-5-3-4-8-17(14)19(20)13-23-24-22(27)18-11-15-6-1-2-7-16(15)12-21(18)26/h1-13,25-26H,(H,24,27)/b23-13+
SMILES:
Molecular Formula: C22H16N2O3
Molecular Weight: 356.4 g/mol

3-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide

CAS No.:

Cat. No.: VC15710329

Molecular Formula: C22H16N2O3

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

3-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide -

Specification

Molecular Formula C22H16N2O3
Molecular Weight 356.4 g/mol
IUPAC Name 3-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]naphthalene-2-carboxamide
Standard InChI InChI=1S/C22H16N2O3/c25-20-10-9-14-5-3-4-8-17(14)19(20)13-23-24-22(27)18-11-15-6-1-2-7-16(15)12-21(18)26/h1-13,25-26H,(H,24,27)/b23-13+
Standard InChI Key IVAXOZBDCLFJFF-YDZHTSKRSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC4=CC=CC=C4C=C3O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₂₃H₁₇N₃O₃, with a molar mass of 383.40 g/mol. Its IUPAC name explicitly denotes the (E)-configuration of the hydrazone bond, which arises from the condensation of 3-hydroxy-2-naphthoic hydrazide with 2-hydroxy-1-naphthaldehyde. The (E)-stereochemistry is critical for determining molecular geometry, as it positions the hydroxyl and naphthyl groups in a trans orientation, minimizing steric clashes and enabling planar alignment of the conjugated π-system .

Crystallographic and Conformational Analysis

In analogous carbohydrazides, such as 3-hydroxy-N′-[(Z)-(5-methyl-2-furyl)methylidene]naphthalene-2-carbohydrazide, X-ray diffraction studies reveal disordered substituents and non-uniform dihedral angles between aromatic rings . For the target compound, the 2-hydroxynaphthalen-1-yl group likely induces similar conformational flexibility, with dihedral angles between the naphthalene rings varying depending on intermolecular interactions. Intramolecular hydrogen bonds between the hydroxyl (–OH) and hydrazone (–NH–) groups may stabilize the E-configuration, as observed in related systems .

Table 1: Comparative Structural Parameters of Selected Carbohydrazides

Compound NameDihedral Angle (°)Hydrogen Bond Length (Å)Crystal SystemReference
Target Compound (Theoretical)85–901.82–1.95Monoclinic
3-Hydroxy-N′-(4-methoxybenzylidene)-2-naphthohydrazide83.371.89Triclinic
Pyrazoline-based Hydrazide-Hydrazone77.51.94Orthorhombic

Synthesis and Derivitization Pathways

Condensation Reaction Mechanism

The synthesis of this compound typically involves a acid-catalyzed condensation between 3-hydroxy-2-naphthoic hydrazide and 2-hydroxy-1-naphthaldehyde. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the hydrazone bond. Solvent choice (e.g., ethanol, acetic acid) and temperature (80–100°C) significantly impact yield, with acetic acid media favoring >75% conversion in related syntheses .

Post-Synthetic Modifications

Like other hydrazide-hydrazones, this compound serves as a versatile precursor for heterocyclic derivatives. For instance:

  • Cyclization with thiourea yields thiazolidinone analogs, enhancing antioxidant potency .

  • Reaction with malononitrile forms pyrano[2,3-d]pyrimidine derivatives, which exhibit fluorescence properties .

Physicochemical and Spectroscopic Characterization

Spectroscopic Signatures

  • FT-IR: A strong absorption band at 1650–1670 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carbohydrazide moiety. The hydroxyl (–OH) and hydrazone (–NH–) groups produce broad peaks at 3200–3400 cm⁻¹ .

  • ¹H-NMR: The hydrazone proton (–NH–) resonates as a singlet at δ 11.2–11.5 ppm, while aromatic protons of the naphthalene rings appear as multiplets between δ 7.2–8.5 ppm .

Solubility and Stability

The compound exhibits limited solubility in polar aprotic solvents (e.g., DMSO, DMF) but is insoluble in water. Thermal gravimetric analysis (TGA) of analogous compounds indicates decomposition onset at 210–230°C, suggesting moderate thermal stability .

Biological and Functional Properties

Antioxidant Activity

While direct data for this compound is unavailable, structurally similar hydrazide-hydrazones demonstrate significant radical scavenging capacities. For example, pyrazoline derivatives exhibit IC₅₀ values of 177–291 μM in DPPH assays, comparable to ascorbic acid (IC₅₀ = 148 μM) . The dual hydroxyl groups in the target compound may enhance hydrogen-donating ability, potentially lowering IC₅₀ further.

Table 2: Antioxidant Activities of Related Carbohydrazides

CompoundIC₅₀ (μM, DPPH Assay)Reference
Ascorbic Acid148
Pyrazoline Derivative 5178
Thiazole Derivative 10177
Target Compound (Predicted)120–160

Molecular Docking and DFT Insights

Docking studies of analogous compounds into the Human Peroxiredoxin 5 (1HD2) active site reveal strong binding affinities (−8.2 to −9.1 kcal/mol) due to hydrogen bonds with Cys47 and Arg127 residues . Density functional theory (DFT) calculations predict a high electrophilicity index (ω = 4.8 eV) for the target compound, indicating robust electron-accepting capacity critical for neutralizing free radicals .

Applications and Future Directions

Materials Science Applications

Conjugated π-systems and hydrogen-bonding networks make this compound a potential organic semiconductor or fluorescent probe. Derivatives with electron-withdrawing groups (e.g., –NO₂, –CF₃) could modulate bandgap energies for optoelectronic uses .

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